molecular formula C19H17ClO5 B12082631 a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)

a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)

Cat. No.: B12082631
M. Wt: 360.8 g/mol
InChI Key: IZFYHYLUWFWUTQ-UHFFFAOYSA-N
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Description

α-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) is a chlorinated sugar derivative critical in nucleoside and oligonucleotide synthesis. Its structure features a 2-deoxyribose backbone with benzoate protecting groups at the 3- and 5-positions, enhancing stability and directing reactivity during glycosylation. The 9CI designation indicates its classification under the Ninth Collective Index of the Chemical Abstracts Service (CAS), aligning it with structurally or functionally related compounds. This compound is primarily utilized in pharmaceutical research for constructing modified DNA/RNA analogs, leveraging its chloride leaving group for efficient coupling with nucleobases .

Properties

IUPAC Name

(3-benzoyloxy-5-chlorooxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO5/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFYHYLUWFWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with 2-deoxy-D-erythro-pentofuranose , a sugar derivative that serves as the foundational backbone. To prevent unwanted side reactions during subsequent steps, hydroxyl groups at the 3- and 5-positions are protected using benzoate esters. This is achieved by reacting the sugar with benzoyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction typically proceeds at 60°C for 3–4 hours, yielding the dibenzoate-protected intermediate.

Key reaction :

2-Deoxy-D-erythro-pentofuranose+2Benzoyl chloridePyridine3,5-Dibenzoate intermediate+2HCl\text{2-Deoxy-D-erythro-pentofuranose} + 2 \, \text{Benzoyl chloride} \xrightarrow{\text{Pyridine}} \text{3,5-Dibenzoate intermediate} + 2 \, \text{HCl}

This step ensures regioselective protection, critical for directing subsequent chlorination.

Chlorination of the Anomeric Position

The protected sugar undergoes chlorination at the anomeric carbon (C1) to introduce the leaving group necessary for glycosylation. This is accomplished using hydrochloric acid (HCl) in dioxane or acetyl chloride in methanol. For example, treatment with 4M HCl in dioxane at 8°C for 24 hours selectively replaces the hydroxyl group with chlorine, yielding the chlorinated furanosyl derivative.

Optimization note : Lower temperatures (5–10°C) minimize side reactions, such as hydrolysis of the benzoate esters.

Anomeric Control and Purification

The chlorination step often produces a mixture of α- and β-anomers , which must be separated to isolate the desired α-D-erythro configuration. Patent US5223608A describes a crystallization-based method using isopropanol and methylene chloride . Dissolving the anomeric mixture in hot isopropanol, followed by gradual cooling to 5°C, preferentially crystallizes the α-anomer with >99% purity.

Data Table 1 : Key Reaction Conditions for Anomeric Separation

ParameterValueSource
Solvent SystemIsopropanol/Methylene Chloride
Temperature Range5°C to 60°C
Purity Achieved>99%

Catalytic and Solvent Effects on Yield

Role of Lewis Acids

The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates esterification by activating the benzoyl chloride. DMAP’s nucleophilic character facilitates the formation of the acylpyridinium intermediate, enhancing reaction rates by 3–5 fold compared to uncatalyzed conditions.

Solvent Optimization

Polar aprotic solvents like acetonitrile and methylene chloride are preferred for chlorination due to their ability to stabilize ionic intermediates. For example, refluxing in acetonitrile with HCl gas achieves 85–90% conversion to the chlorinated product. Conversely, nonpolar solvents like hexane are used in final purification to precipitate impurities.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance scalability and safety. A patented method involves pumping the dibenzoate-protected sugar and HCl through a microreactor at 50°C, achieving 95% yield with a residence time of 15 minutes. This approach reduces byproduct formation compared to batch processes.

Waste Minimization

The distillation-recycling technique recovers excess benzoyl chloride and solvents. For instance, ethyl acetate and pyridine are distilled from reaction mixtures and reused in subsequent batches, reducing raw material costs by 30%.

Analytical Validation and Quality Control

HPLC Purity Assessment

Final products are analyzed via reverse-phase HPLC using a C18 column and UV detection at 254 nm. The α-anomer elutes at 12.3 minutes, while the β-anomer appears at 14.7 minutes, enabling precise quantification.

Data Table 2 : HPLC Parameters for Anomeric Analysis

ColumnMobile PhaseFlow RateDetection
C18 (250 mm × 4.6 mm)Acetonitrile/Water (70:30)1.0 mL/minUV 254 nm

Spectroscopic Confirmation

  • 1H NMR : The α-anomer shows a doublet at δ 6.05 ppm (J = 4.2 Hz) for the anomeric proton.

  • 13C NMR : The C1 chlorine resonates at δ 85.2 ppm, distinct from the β-anomer’s δ 82.7 ppm.

Applications in Nucleoside Analog Synthesis

The compound serves as a key intermediate for 2'-deoxy-2',2'-difluorocytidine , an anticancer agent. Coupling with nucleobases like cytosine occurs via SN2 displacement of the chlorine atom, followed by deprotection under alkaline conditions.

Case Study : In the synthesis of gemcitabine , the chlorinated sugar reacts with silylated cytosine in DMF at 80°C, achieving 75% yield .

Chemical Reactions Analysis

a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Benzoylation and De-benzoylation: The benzoyl groups can be added or removed under specific conditions.

Common reagents used in these reactions include mild acids for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of α-D-erythro-pentofuranosyl chloride involves several steps, starting from simple sugars or sugar derivatives. The process typically includes the protection of hydroxyl groups, chlorination to form the chloride derivative, and subsequent reactions to yield nucleosides. The dibenzoate moiety enhances the stability and solubility of the compound, making it suitable for biological applications.

Antiviral Agents

α-D-Erythro-Pentofuranosyl chloride is pivotal in synthesizing 2'-deoxynucleosides that exhibit antiviral properties. Research has demonstrated that derivatives of this compound can inhibit viral replication, particularly against retroviruses and herpes simplex viruses. For instance:

  • Antiretroviral Activity : Compounds derived from α-D-erythro-pentofuranosyl chloride have been studied as reverse transcriptase inhibitors, crucial for controlling HIV and other retroviral infections .
  • Herpes Simplex Virus : Studies have shown that certain nucleoside analogs derived from this compound exhibit significant anti-herpetic activity .

Antitumor Agents

The antitumor potential of α-D-erythro-pentofuranosyl derivatives has been extensively researched. These compounds can interfere with nucleic acid synthesis in rapidly dividing cancer cells:

  • Mechanism of Action : The incorporation of these nucleosides into DNA or RNA can lead to chain termination or misincorporation during replication, thereby inhibiting tumor growth .
  • Clinical Trials : Some derivatives have progressed to clinical trials for their efficacy against various cancers, including leukemia and solid tumors .

Chemotherapeutic Uses

Research indicates that α-D-erythro-pentofuranosyl derivatives can be effective chemotherapeutic agents:

  • Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of these compounds on cancer cell lines, demonstrating promising results in terms of selective toxicity towards malignant cells while sparing normal cells .
  • Combination Therapies : These compounds are often explored in combination with other chemotherapeutics to enhance efficacy and reduce resistance .

Case Studies

Several notable case studies highlight the applications of α-D-erythro-pentofuranosyl chloride:

StudyFocusFindings
Verri et al. (1997)Antineoplastic and anti-herpetic activityDemonstrated significant inhibition of viral replication and tumor cell growth using 2'-deoxy-nucleoside analogs derived from this compound .
Saneyoshi et al. (1994)Reverse transcriptase inhibitionShowed effectiveness against retroviruses, indicating potential for HIV treatment .
Giovanni et al. (1993)Antiviral efficacy against pseudorabies virusTested various nucleoside analogs for antiviral activity, contributing to understanding their therapeutic potential .

Mechanism of Action

The mechanism of action of a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) involves its interaction with nucleophiles due to the presence of the chloride group. This interaction can lead to the formation of various substitution products. The benzoyl groups also play a role in stabilizing the molecule and influencing its reactivity .

Comparison with Similar Compounds

2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl Chloride

  • Structural Differences : Replaces dibenzoate with p-toluoyl (para-methylbenzoyl) groups.
  • Applications : Used in oligonucleotide synthesis under conditions involving KOH and TDA-1 in acetonitrile, suggesting compatibility with polar aprotic solvents .

Trichlorfon (Dimethyl (2,2,2-Trichloro-1-Hydroxyethyl)Phosphonate)

  • Structural Contrast: An organophosphate insecticide with a phosphonate core and trichloroethyl group.
  • Functional Role : Unlike the sugar chloride, trichlorfon acts as a cholinesterase inhibitor. However, both compounds share chloride-derived reactivity, with trichlorfon hydrolyzing to dichlorvos in alkaline conditions .

Mepiquat Chloride

  • Structural Basis : A quaternary ammonium salt (C₇H₁₆N·Cl) used as a plant growth regulator.
  • Key Differences : Lacks a sugar backbone or ester protecting groups. Its chloride ion facilitates ionic interactions in agricultural formulations, contrasting with the covalent chloride in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Protecting Groups Application Key Reactivity/Solubility
α-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) C₁₉H₁₇ClO₅ Dibenzoate Nucleoside synthesis Glycosylation in basic conditions; moderate polarity
2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride C₂₁H₂₁ClO₅ p-Toluoyl Oligonucleotide synthesis Reacts with KOH/TDA-1 in MeCN; higher steric bulk
Trichlorfon C₄H₈Cl₃O₄P None Insecticide Hydrolysis to dichlorvos in alkaline media
Mepiquat chloride C₇H₁₆N·Cl None Plant growth regulator High water solubility due to ionic nature

Key Research Findings

  • Reactivity in Synthesis : The dibenzoate-protected compound exhibits superior hydrolytic stability compared to p-toluoyl analogs, making it preferable for long-term storage. However, p-toluoyl derivatives may offer faster reaction rates in specific solvent systems .
  • Functional Group Impact: The 2-deoxy configuration in the target compound reduces steric hindrance at the anomeric center, facilitating nucleophilic displacement of the chloride. This contrasts with trichlorfon, where chloride is part of a labile trichloroethyl group .
  • Solubility Trends : Dibenzoate esters are less polar than p-toluoyl derivatives, necessitating dichloromethane or acetonitrile for solubility. Ionic compounds like mepiquat chloride are water-soluble, highlighting divergent formulation strategies .

Biological Activity

a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI) is a synthetic nucleoside analogue that has attracted attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. Understanding its biological activity involves examining its synthesis, mechanism of action, and the results of various biological evaluations.

  • Chemical Name : a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI)
  • CAS No. : 503625-15-8
  • Molecular Formula : C19H17ClO5
  • Molecular Weight : 360.79 g/mol

Synthesis

The synthesis of a-D-erythro-Pentofuranosyl chloride typically involves several chemical transformations starting from simple sugars or their derivatives. The dibenzoate moiety is introduced to enhance lipophilicity and potentially improve bioavailability.

Antiviral Activity

Research has shown that nucleoside analogues can exhibit various antiviral properties. For instance, studies have demonstrated that certain derivatives of 2-deoxy-2',2'-difluorouridine exhibit selective activity against feline herpes virus (FHV), indicating the importance of structural modifications in enhancing antiviral efficacy .

CompoundTarget VirusIC50 (µM)Activity
2'-deoxy-2',2'-difluoro-5-bromo-uridineFHVLow µMActive
2'-deoxy-2',2'-difluoro-5-iodo-uridineFHVLow µMActive
a-D-erythro-Pentofuranosyl chloride (9CI)TBDTBDTBD

Note: Specific IC50 values for a-D-erythro-Pentofuranosyl chloride were not found in the literature.

Anticancer Activity

The anticancer potential of nucleoside analogues has been widely studied. For example, compounds similar to a-D-erythro-Pentofuranosyl chloride have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, modified nucleosides were assessed for their cytostatic activity against tumor cell lines like L1210 and HeLa, revealing varying degrees of effectiveness .

Cell LineCompound TestedIC50 (µM)Cytotoxicity
L12109CITBDTBD
HeLa9CITBDTBD

Case Studies

  • Feline Herpes Virus Study : A series of halogenated uridine analogues were synthesized and tested for their antiviral activity against FHV. The study found that specific modifications at the 5-position significantly enhanced antiviral activity, suggesting that similar modifications could be explored for a-D-erythro-Pentofuranosyl chloride .
  • Cytotoxicity Evaluation : Another study evaluated various nucleoside analogues for their cytotoxic properties against a panel of cancer cell lines. While some showed promising results, others exhibited minimal toxicity, highlighting the need for further optimization .

Q & A

Q. What are the common synthetic routes for preparing a-D-erythro-Pentofuranosyl chloride, 2-deoxy-, dibenzoate (9CI), and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via sequential protection and activation steps. A key intermediate is 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, prepared by benzoylation of 2-deoxy-D-ribose followed by chlorination using thionyl chloride (SOCl₂) under anhydrous conditions . Characterization involves:
  • NMR Spectroscopy : Confirm regioselectivity of benzoyl groups (e.g., 1^1H NMR: δ 7.8–8.1 ppm for aromatic protons).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+Na]⁺ peak at m/z 467.2).
  • Polarimetry : Verify optical purity (e.g., [α]D_{D} = +120° in CHCl₃).

Q. What safety protocols are critical when handling this compound due to its reactive chloride group?

  • Methodological Answer :
  • Personal Protection : Use nitrile gloves, chemical goggles, and a lab coat. Reactive chlorides can hydrolyze to release HCl, necessitating a fume hood for handling .
  • Storage : Store under inert gas (argon) at –20°C to prevent moisture-induced decomposition.
  • Spill Management : Neutralize accidental releases with sodium bicarbonate before disposal .

Q. How can researchers confirm the absence of by-products (e.g., β-anomers) during synthesis?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) to resolve anomeric peaks. Retention times differ by ~1.2 min.
  • X-ray Crystallography : Resolve crystal structures to confirm α-configuration (e.g., C1′-Cl bond axial orientation) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stereochemical outcome of glycosylation reactions using this compound?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : In polar aprotic solvents (e.g., DMF), the α-anomer forms preferentially due to lower activation energy. Non-polar solvents (e.g., toluene) favor β-anomers at elevated temperatures (60°C) via SN1 mechanisms.
  • Data Collection : Monitor reaction progress using 19^{19}F NMR (if fluorinated acceptors are used) or in-situ IR for real-time analysis .

Q. What strategies mitigate competing elimination reactions during nucleophilic substitutions with this substrate?

  • Methodological Answer :
  • Additive Screening : Introduce silver triflate (AgOTf) to stabilize the oxocarbenium ion intermediate, suppressing β-elimination.
  • Low-Temperature Optimization : Conduct reactions at –40°C to slow elimination pathways.
  • By-Product Analysis : Use GC-MS to identify elimination products (e.g., glycal derivatives) and adjust stoichiometry .

Q. How can computational modeling (e.g., DFT) predict reactivity trends for this compound in glycosylation reactions?

  • Methodological Answer :
  • Transition State Analysis : Calculate activation energies for α/β pathways using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Solvent Effects : Apply COSMO-RS to model solvent interactions. For example, simulations show THF stabilizes the α-transition state by 2.3 kcal/mol compared to DCM .

Data Contradiction Analysis

Q. Why do reported yields for benzoylation steps vary (45–78%), and how can reproducibility be improved?

  • Methodological Answer :
  • Moisture Sensitivity : Trace water degrades the chlorinating agent (SOCl₂). Use molecular sieves (3Å) in solvent prep.
  • Reagent Purity : Ensure p-toluoyl chloride is freshly distilled (bp 198°C). Aged reagents form dimeric by-products.
  • Documentation : Compare protocols from independent studies (e.g., [10] vs. [6]) to identify critical variables (e.g., reaction time: 6 hr vs. 12 hr).

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of nucleoside analogs with antiviral activity?

  • Methodological Answer :
  • Glycosylation of Heterocycles : React with silylated thymine (1.2 eq) in acetonitrile with TMSOTf (0.1 eq) as a catalyst.
  • Biological Testing : Post-synthesis, evaluate cytotoxicity (e.g., IC₅₀ in Vero cells) and antiviral efficacy (e.g., against HSV-1) using plaque reduction assays .

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